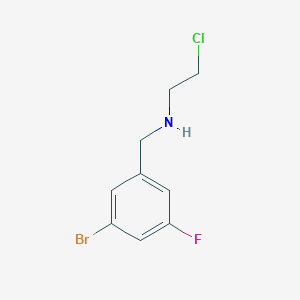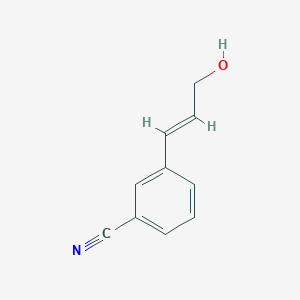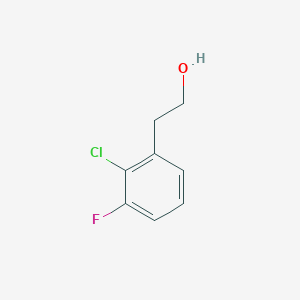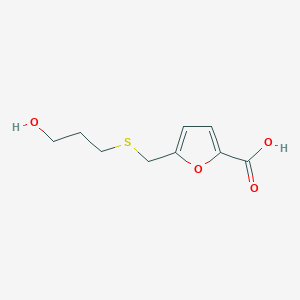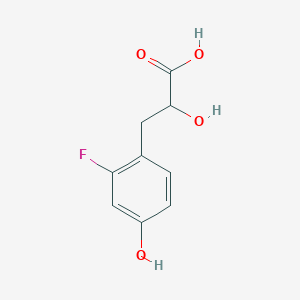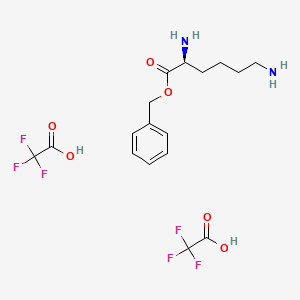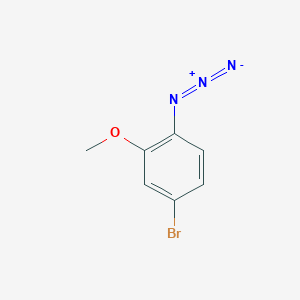
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol is a chemical compound with the molecular formula C10H15NO It is known for its unique structure, which includes a phenolic ring with an attached amino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,6-dimethoxyphenol with 2-amino-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter uptake and potential as an analytical method for amines.
Medicine: Investigated for its potential as an allosteric modifier of hemoglobin, which could have implications in blood oxygen transport and related disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol involves its interaction with molecular targets such as amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This property makes it relevant in neuropharmacology and neuroscience research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: Similar structure but lacks the methoxy groups.
2,6-Dimethoxyphenol: Similar structure but lacks the amino group.
4-Hydroxyphentermine: Similar structure with variations in the side chain.
Uniqueness
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol is unique due to the presence of both amino and methoxy groups on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
85628-55-3 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
4-(2-amino-2-methylpropyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,13)7-8-5-9(15-3)11(14)10(6-8)16-4/h5-6,14H,7,13H2,1-4H3 |
Clé InChI |
YDJMNLCBFCKFRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC(=C(C(=C1)OC)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




